3-Bromo-2,5-dimethylpyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2,5-dimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c1-5-3-7(8)6(2)9-4-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLGCLUHWCNWCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00554058 | |
| Record name | 3-Bromo-2,5-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00554058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17117-19-0 | |
| Record name | 3-Bromo-2,5-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00554058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Bromo 2,5 Dimethylpyridine and Its Precursors
Established Synthetic Routes to 3-Bromo-2,5-dimethylpyridine
The creation of this compound is primarily achieved through established synthetic pathways that involve either the direct modification of a pre-existing dimethylpyridine core or the construction of the pyridine (B92270) ring with the bromine atom already incorporated.
Direct Bromination Approaches of Dimethylpyridines
Direct bromination stands as a primary method for synthesizing this compound. This approach starts with 2,5-dimethylpyridine (B147104) (also known as 2,5-lutidine) and introduces a bromine atom onto the pyridine ring. The success of this method hinges on controlling the regioselectivity of the bromination reaction.
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. However, the pyridine ring presents unique challenges compared to benzene. The nitrogen atom's electronegativity deactivates the ring towards electrophilic attack, making reactions more difficult and requiring more forceful conditions. quimicaorganica.orgyoutube.com The nitrogen also acts as a Lewis base, reacting with electrophiles or acid catalysts. youtube.com
In the case of pyridine, electrophilic substitution preferentially occurs at the 3- and 5-positions, as the cationic intermediates for attack at the 2-, 4-, or 6-positions are significantly destabilized. quimicaorganica.org For 2,5-dimethylpyridine, the positions available for substitution are 3, 4, and 6. The methyl groups are activating, ortho-, para-directors, which would favor substitution at positions 3, 4, and 6. Combining the directing effects of the ring nitrogen and the two methyl groups, the 3-position becomes a likely site for electrophilic attack.
A common method for the bromination of pyridines involves heating the substrate with bromine in the presence of a strong acid, such as fuming sulfuric acid (oleum). guidechem.com This approach has been documented for the synthesis of 5-Bromo-2,3-dimethylpyridine from 2,3-dimethylpyridine, where bromine is added dropwise to a solution of the dimethylpyridine in fuming sulfuric acid at elevated temperatures for an extended period. guidechem.com A similar strategy is applicable to the synthesis of this compound from 2,5-dimethylpyridine.
Table 1: Example Conditions for Electrophilic Bromination of a Dimethylpyridine
| Starting Material | Reagents | Temperature | Reaction Time | Product |
|---|---|---|---|---|
| 2,3-dimethylpyridine | Bromine, Fuming Sulfuric Acid | 155°C | 16 hours | 5-Bromo-2,3-dimethylpyridine |
This table is based on the synthesis of a related isomer and illustrates typical conditions for this type of reaction. guidechem.com
Radical halogenation offers an alternative to electrophilic substitution, particularly for electron-deficient rings like pyridine. These reactions typically proceed at high temperatures and may be initiated by UV light. youtube.com Unlike ionic reactions, radical mechanisms are less influenced by the electron density of the ring, allowing for different selectivity. youtube.com However, for substituted pyridines like 2,5-dimethylpyridine, radical bromination can also lead to substitution on the methyl side-chains, a reaction that must be controlled if ring bromination is the desired outcome. youtube.com Reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator are commonly used for bromination at positions adjacent to aromatic rings (benzylic positions), which in this case would be the methyl groups. youtube.com Achieving selective radical bromination on the pyridine ring itself without side-chain reaction can be challenging and often results in product mixtures. youtube.com
Synthesis via Ring Formation Reactions with Bromine Incorporation
An alternative to modifying an existing pyridine ring is to construct the ring from acyclic precursors in a manner that incorporates the bromine atom at the desired position. Pyridine rings can be synthesized from various starting materials, including aldehydes, ketones, and ammonia (B1221849) derivatives. acsgcipr.orgorgsyn.org
One notable strategy involves the Diels-Alder reaction followed by aromatization. For instance, a synthesis of 3,5-dimethylpyridine (B147111) has been achieved starting from methacrolein (B123484) and an enol ether to form a dihydropyran intermediate. This intermediate is then treated with an ammonia source, like ammonium (B1175870) chloride, to form the pyridine ring. nih.gov To synthesize this compound using such a strategy, one would need to employ brominated acyclic precursors that would cyclize to form the target molecule. While conceptually feasible, this requires careful design of the starting materials to ensure the correct substitution pattern on the final pyridine ring.
Precursor Synthesis and Derivatization (e.g., from 2,5-dimethylpyridine)
The availability and synthesis of the key precursor, 2,5-dimethylpyridine, is critical. nih.govnist.gov It is a commercially available compound often used as an intermediate in drug manufacturing. nih.gov
Another important synthetic strategy is the derivatization of a pre-functionalized pyridine ring. A powerful method for introducing halides onto an aromatic ring is the Sandmeyer reaction. This multi-step process typically involves the nitration of the ring, reduction of the nitro group to an amine, diazotization of the amine to form a diazonium salt, and subsequent displacement of the diazonium group with a halide.
For example, the synthesis of 2,5-dibromopyridine (B19318) can be achieved starting from 2-aminopyridine (B139424). google.com The 2-aminopyridine is first brominated to give 2-amino-5-bromopyridine. The amino group is then converted to a bromo group via a Sandmeyer-type reaction using a nitrite (B80452) source and a bromide source. google.com A similar pathway could be envisioned for this compound, starting from an appropriately substituted aminodimethylpyridine, such as 3-amino-2,5-dimethylpyridine.
Table 2: Multi-Step Synthesis Example via Derivatization
| Precursor | Step 1 | Intermediate | Step 2 | Final Product |
|---|---|---|---|---|
| 2-Aminopyridine | Bromination | 2-Amino-5-bromopyridine | Diazotization, Sandmeyer Reaction | 2,5-Dibromopyridine |
This table outlines a synthetic route for a related dibromopyridine, illustrating the derivatization strategy. google.com
Advanced and Sustainable Synthetic Protocols
Modern synthetic chemistry places increasing emphasis on developing more efficient and environmentally benign processes.
One advanced approach involves the use of specially designed phosphine (B1218219) reagents to achieve site-selective halogenation of pyridines. nih.gov This two-step method involves the installation of a heterocyclic phosphine at the 4-position of the pyridine, forming a phosphonium (B103445) salt. This salt is then displaced by a halide nucleophile. While this has been demonstrated for 4-selective halogenation, the development of new reagents could potentially allow for targeted halogenation at other positions under milder conditions than traditional electrophilic substitution. nih.gov
Sustainable or "green" chemistry initiatives aim to produce chemicals from renewable feedstocks. Research has shown that pyridines can be synthesized from biomass-derived sources like glycerol (B35011) and ammonia over zeolite catalysts. rsc.org This thermo-catalytic process involves dehydrating glycerol to form reactive intermediates like acrolein, which then react with ammonia to form the pyridine ring. rsc.org Integrating a bromine source into such a one-pot, renewable process could represent a future sustainable pathway to halogenated pyridines, though this is still an area of active research.
Catalyst-Free Bromination Approaches
Historically, the bromination of pyridine and its derivatives often involved harsh conditions, such as heating in fuming sulfuric acid with bromine. researchgate.net For instance, heating pyridine with bromine in fuming sulfuric acid at 130°C yields 3-bromopyridine. researchgate.net While effective, these methods often require high temperatures and strong acids, posing significant environmental and safety challenges. Research into the bromination of various methylpyridines and 2,6-dimethylpyridine (B142122) in fuming sulfuric acid has shown that bromo derivatives can be formed in excellent yields at moderate temperatures. researchgate.net These reactions have been considered satisfactory for synthetic purposes. researchgate.net
Electrochemical Bromination Techniques for Regioselective Synthesis
Electrochemical methods offer a promising alternative for the synthesis of brominated heterocyclic compounds. These techniques can provide high efficiency and regioselectivity under mild conditions, often without the need for external oxidants. A notable example is the co-electrolysis of 2-aminopyridines and α-bromoketones in a simple undivided cell to produce 3-bromoimidazo[1,2-a]pyridines. researchgate.net This process proceeds smoothly with a broad substrate scope and is easily scalable. researchgate.net The underlying principle involves a domino condensation/bromination sequence, highlighting the potential of electrochemistry to orchestrate complex transformations in a single step. researchgate.net
Photoredox Catalysis in Halogenation Reactions
Photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling previously challenging transformations under mild conditions. youtube.com This strategy utilizes photocatalysts, which, upon light excitation, can mediate electron transfer to activate substrates. unigoa.ac.in In the context of halogenation, photoredox catalysis can be combined with other catalytic modes, such as transition metal catalysis, to achieve novel bond formations. acs.org For instance, the combination of a photoredox catalyst and a nickel catalyst can facilitate cross-coupling reactions. youtube.com The photocatalyst absorbs light and initiates an electron transfer cascade, generating reactive intermediates that can then participate in the nickel-catalyzed cycle. youtube.com While direct photoredox bromination of 2,5-lutidine to this compound is a specific area for further research, the principles of photoredox-catalyzed dehalogenation of aromatic halides have been demonstrated, showcasing the potential for selective C-Br bond functionalization. nih.govmdpi.com
Flow Chemistry Applications for Scalable Synthesis
The transition from batch to continuous flow manufacturing is a significant trend in the chemical industry, offering advantages in safety, scalability, and process control. While specific examples for the flow synthesis of this compound are not extensively documented in the provided context, the principles of flow chemistry are broadly applicable to halogenation reactions. The precise control over reaction parameters such as temperature, pressure, and stoichiometry in a flow reactor can lead to improved yields and selectivity, minimizing the formation of byproducts.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles is crucial for developing sustainable synthetic routes. This involves minimizing waste, using less hazardous chemicals, and improving energy efficiency. rasayanjournal.co.in One approach is the use of safer solvents or even solvent-free reaction conditions. skpharmteco.com For example, "Grindstone Chemistry," a solventless technique, has been used to synthesize dihydropyrimidinones in good yields. rasayanjournal.co.in Another key principle is the use of catalysts to enable more efficient and selective reactions. rasayanjournal.co.in In the synthesis of pyridine derivatives, greener approaches have been shown to produce high-quality products in high quantities with reduced environmental impact. rasayanjournal.co.in The development of a greener process for a related compound, 2-chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride, highlights the industry's move towards more sustainable practices by improving productivity and reducing solvent use. rasayanjournal.co.inresearchgate.net
Chemoselective and Regioselective Synthesis Considerations
Achieving the desired substitution pattern is a central challenge in the synthesis of polysubstituted pyridines. The electronic properties of the pyridine ring and the influence of existing substituents dictate the position of incoming electrophiles.
Control of Bromination Position in Polymethylated Pyridines
Data Tables
Table 1: Comparison of Synthetic Methodologies for Brominated Pyridines
| Methodology | Key Features | Advantages | Challenges |
| Catalyst-Free Bromination | Use of strong acids and high temperatures. researchgate.net | Potentially high yields for some substrates. researchgate.net | Harsh reaction conditions, environmental concerns. |
| Electrochemical Bromination | Employs electrolysis for reaction initiation. researchgate.net | High efficiency, mild conditions, often no external oxidant needed. researchgate.net | Requires specialized equipment. |
| Photoredox Catalysis | Uses light and a photocatalyst to mediate reactions. youtube.comunigoa.ac.in | Mild reaction conditions, enables novel transformations. youtube.com | Catalyst cost and stability can be a factor. |
| Green Chemistry Approaches | Focus on sustainability, waste reduction, and safer reagents. rasayanjournal.co.inrasayanjournal.co.in | Reduced environmental impact, improved safety. rasayanjournal.co.inskpharmteco.com | May require significant process optimization. |
Strategies for Selective Functional Group Transformation
The synthesis of this compound presents a unique challenge due to the specific substitution pattern required on the pyridine ring. Direct electrophilic bromination of 2,5-dimethylpyridine (2,5-lutidine) is complex as the directing effects of the two methyl groups can lead to a mixture of brominated isomers, making it difficult to selectively obtain the 3-bromo derivative. Therefore, strategies involving the transformation of a pre-installed functional group at the 3-position are often more effective for achieving the desired regioselectivity.
A highly effective and widely utilized method for the regioselective introduction of a halogen onto an aromatic or heteroaromatic ring is the Sandmeyer reaction. wikipedia.orgorganic-chemistry.org This reaction provides a reliable pathway to convert a primary aromatic amine into a halide, cyanide, or other groups via a diazonium salt intermediate. masterorganicchemistry.com For the synthesis of this compound, this strategy begins with the precursor 3-amino-2,5-dimethylpyridine.
Synthesis of the key intermediate, 3-amino-2,5-dimethylpyridine.
Conversion of the 3-amino group to a 3-bromo group via the Sandmeyer reaction.
Synthesis of 3-Amino-2,5-dimethylpyridine
The preparation of 3-amino-2,5-dimethylpyridine is typically achieved through the nitration of 2,5-dimethylpyridine, followed by the reduction of the resulting nitro-compound.
Nitration of 2,5-Dimethylpyridine: The first step involves the electrophilic nitration of 2,5-dimethylpyridine. The methyl groups at the C2 and C5 positions are activating and direct incoming electrophiles. The C2-methyl group directs towards the 3-position, while the C5-methyl group directs towards the 4- and 6-positions. This can result in a mixture of nitro-isomers. However, reaction conditions can be optimized to favor the formation of 3-nitro-2,5-dimethylpyridine.
Reduction of 3-Nitro-2,5-dimethylpyridine: The nitro group of 3-nitro-2,5-dimethylpyridine is then reduced to a primary amine. This transformation is a standard procedure in organic synthesis and can be accomplished using various reducing agents. Common methods include catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst) or metal-acid combinations (e.g., tin or iron in the presence of hydrochloric acid).
Sandmeyer Reaction for Bromination
Once 3-amino-2,5-dimethylpyridine is obtained, the amino group can be selectively transformed into a bromine atom using the Sandmeyer reaction. libretexts.org This process involves two critical steps:
Diazotization: The primary amino group of 3-amino-2,5-dimethylpyridine is converted into a diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrobromic acid (HBr) at low temperatures (0–5 °C). masterorganicchemistry.com The resulting intermediate is 2,5-dimethylpyridine-3-diazonium bromide. The diazonium group is an excellent leaving group (N₂ gas).
Displacement with Bromide: The diazonium salt is then treated with a copper(I) bromide (CuBr) solution. libretexts.org The copper(I) salt catalyzes the displacement of the diazonium group by a bromide ion, producing the target molecule, this compound, with the evolution of nitrogen gas. wikipedia.org The mechanism is understood to proceed via a radical pathway. wikipedia.org
The table below outlines the key transformations in this synthetic strategy.
Interactive Data Table: Synthetic Strategy for this compound
| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Transformation |
| 1 | 2,5-Dimethylpyridine | HNO₃, H₂SO₄ | 3-Nitro-2,5-dimethylpyridine | Electrophilic Nitration |
| 2 | 3-Nitro-2,5-dimethylpyridine | Fe/HCl or H₂, Pd/C | 3-Amino-2,5-dimethylpyridine | Reduction of Nitro Group |
| 3 | 3-Amino-2,5-dimethylpyridine | 1. NaNO₂, HBr (0-5 °C) 2. CuBr | This compound | Sandmeyer Reaction |
This functional group transformation approach highlights a powerful method for overcoming the challenge of regioselectivity in the synthesis of substituted pyridines. By introducing a versatile amino functional group that can be reliably converted into the desired halide, this strategy provides a more controlled and efficient route to this compound compared to direct halogenation methods.
Reactivity and Transformation of 3 Bromo 2,5 Dimethylpyridine in Organic Synthesis
Cross-Coupling Reactions of 3-Bromo-2,5-dimethylpyridine
Cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds with high efficiency and selectivity. For this compound, these reactions are pivotal for its elaboration into more complex derivatives. The primary methods employed involve transition-metal catalysis, with palladium and nickel being the most prominent metals. eie.gr
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis is a powerful tool for a wide array of cross-coupling reactions. eie.gr The general reactivity for aryl halides in these transformations follows the order Ar-I > Ar-Br ~ Ar-OTf > Ar-Cl, making aryl bromides like this compound effective substrates. wuxiapptec.com
The Suzuki-Miyaura coupling is one of the most widely used methods for C-C bond formation, reacting an organoboron species with a halide. nih.gov This reaction is noted for its mild conditions and the commercial availability and stability of many boronic acids. wikipedia.org For pyridyl systems, while the reaction is effective, high loadings of the palladium catalyst may sometimes be required. mdpi.com The synthesis of 3,5-diaryl-2,4,6-trimethylpyridines has been accomplished using Suzuki-Miyaura coupling, demonstrating its utility with substituted pyridine (B92270) rings. beilstein-journals.org In a specific application, the coupling of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) with ortho-methoxyphenylboronic acid was studied to understand the sequence of coupling, highlighting the complexity that can arise with multiple reactive sites. beilstein-journals.org
Interactive Table: Suzuki-Miyaura Coupling of Bromo-pyridines
| Coupling Partner | Catalyst/Ligand | Base | Solvent/Temp | Yield | Reference |
|---|---|---|---|---|---|
| Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O, 100°C | Moderate | mdpi.com |
| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene, 100°C | Good | beilstein-journals.org |
| o-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O, reflux | Variable | beilstein-journals.org |
Negishi Coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by nickel or palladium. nih.gov It is a powerful method for C-C bond formation and has been used to synthesize various di-substituted pyridines and pyrimidines. beilstein-journals.orgscribd.com The reaction of organozinc reagents with bromopyridines in the presence of a palladium catalyst like Pd(dba)₂ and a ligand such as XPhos is an effective strategy. mdpi.com
Stille Coupling utilizes organotin reagents (organostannanes) to couple with organic halides. wikipedia.org This reaction is valued for its tolerance of a wide variety of functional groups, and the air and moisture stability of the organotin reagents. wikipedia.orglibretexts.org The reactivity of the halide partner typically follows the I > Br > OTf > Cl trend. nih.gov Stille coupling has been successfully applied to complex heterocyclic systems, including the synthesis of 3-aryl-5-bromo-2-pyrones from 3-(trimethylstannyl)-5-bromo-2-pyrone and aryl halides. ewha.ac.kr In some cases, additives like copper(I) iodide (CuI) are used to accelerate the reaction. harvard.edu
The Buchwald-Hartwig amination is a premier method for constructing C-N bonds by coupling amines with aryl halides. eie.grresearchgate.net This reaction is crucial for synthesizing arylamines, which are prevalent in pharmaceuticals and materials science. The process is catalyzed by palladium complexes with specialized phosphine (B1218219) ligands. nih.gov The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond. wuxiapptec.com
For instance, the amination of 5-bromo-2,4-dimethylpyridine (B1282459) derivatives has been demonstrated. In a model system, the coupling of a bromo-pyridine derivative with aniline (B41778) using a palladium catalyst and the XantPhos ligand resulted in a 77% yield of the desired N-aryl product. nih.gov The choice of ligand is critical, as other phosphine ligands like DPEPhos gave significantly lower yields in this specific case. nih.gov Similarly, the Buchwald-Hartwig amination was a key step in the synthesis of activators for AMP-activated protein kinase (AMPK), where an intermediate amine was coupled with 1-bromo-4-fluorobenzene (B142099) using Pd₂(dba)₃ and BINAP as the ligand. jst.go.jp
Interactive Table: Buchwald-Hartwig Amination of Brominated Pyridines
| Amine | Aryl Halide | Catalyst / Ligand | Base | Solvent / Temp | Yield | Reference |
|---|---|---|---|---|---|---|
| Aniline | Bromo-pyridine derivative | Pd(OAc)₂ / XantPhos | Cs₂CO₃ | Dioxane, 100°C | 77% | nih.gov |
| Piperidine derivative | 1-Bromo-4-fluorobenzene | Pd₂(dba)₃ / BINAP | t-BuONa | Toluene, reflux | 47% | jst.go.jp |
Nickel-Catalyzed Cross-Coupling Reactions
Nickel catalysts offer a cost-effective and sometimes more reactive alternative to palladium for cross-coupling reactions. rhhz.net Nickel can catalyze Kumada couplings (using Grignard reagents), Negishi couplings, and other transformations. mdpi.comrhhz.net For example, ligand-free nickel-catalyzed Kumada coupling of aryl bromides with tert-butylmagnesium chloride has been shown to be effective. rhhz.net Nickel catalysts are also capable of activating C(sp³)-electrophiles, often proceeding through a radical mechanism involving Ni(I) and Ni(III) oxidation states. nih.gov Homocoupling of substituted bromopyridines, such as 4-bromo-2,6-dimethylpyridine, can be achieved with high yield using a NiBr₂(PPh₃)₂ catalyst with zinc powder. mdpi.com
Photoredox/Transition-Metal Dual Catalysis in C-C and C-X Bond Formation
The merger of visible-light photoredox catalysis with transition-metal catalysis has emerged as a powerful strategy for forming C-C and C-X bonds under exceptionally mild conditions. researchgate.netnih.gov This dual catalytic system allows for the generation of radical intermediates from precursors that are often unreactive under traditional cross-coupling conditions. researchgate.netnih.gov
In a typical photoredox/nickel dual catalytic cycle for C(sp²)-C(sp³) coupling, a photocatalyst, such as an iridium or ruthenium complex, absorbs visible light and becomes excited. acs.orgacs.org This excited-state photocatalyst can then engage in a single-electron transfer (SET) with a substrate, like an alkyltrifluoroborate or a carboxylic acid, to generate an alkyl radical. This radical is then captured by a low-valent nickel(0) or nickel(I) complex. The resulting organonickel intermediate then undergoes oxidative addition with the aryl halide (e.g., this compound), followed by reductive elimination to furnish the cross-coupled product and regenerate the nickel catalyst. nih.govacs.org
This methodology has been applied to the coupling of alkyltrifluoroborates with borylated aryl bromides, showcasing its functional group tolerance and applicability to complex scaffolds. pnas.org The direct alkylation of heteroarenes, including lutidines, has been achieved using unactivated bromoalkanes through photoredox gold catalysis, where a gold complex acts as the photocatalyst to generate alkyl radicals. rsc.org Furthermore, photoredox/nickel catalysis has enabled a variety of C-X bond formations, including C-S, C-P, and C-N couplings, by generating radicals that couple with the transition metal center. researchgate.netnih.gov The mechanism often involves the formation of high-valent metal intermediates, such as Ni(III), from which reductive elimination occurs. researchgate.net
Reductive Cleavage of C-Br Bonds via Photoredox Catalysis
Visible-light photoredox catalysis offers a mild and efficient method for the reductive cleavage of the C-Br bond in aryl halides, including this compound. This process typically involves the generation of a highly reducing species from a photocatalyst, such as [Ru(bpy)₃]²⁺ or an iridium complex, upon excitation with visible light. acs.orgscispace.com The excited photocatalyst can engage in a single-electron transfer (SET) to the bromopyridine derivative.
The general mechanism proceeds through a reductive quenching cycle. The excited photocatalyst is quenched by a sacrificial electron donor, generating a potent reductant (e.g., [Ru(bpy)₃]⁺). scispace.com This species then transfers an electron to the this compound. The resulting radical anion is unstable and rapidly undergoes fragmentation, cleaving the C-Br bond to produce a 2,5-dimethyl-3-pyridyl radical and a bromide anion. mdpi.comchinesechemsoc.org This catalytic cycle provides a valuable route to generating pyridyl radicals under neutral conditions, which can then participate in various subsequent reactions. nih.gov The development of photocatalysts based on abundant metals or even organic dyes is expanding the accessibility of these transformations. acs.org
Nucleophilic Substitution Reactions on the Pyridine Ring
The electron-deficient nature of the pyridine ring, enhanced by the presence of the halogen, facilitates nucleophilic substitution reactions.
Direct Nucleophilic Aromatic Substitution (SNAr)
This compound can undergo direct nucleophilic aromatic substitution (SNAr), where the bromide ion is displaced by a nucleophile. The reaction generally proceeds via a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex, although concerted pathways have also been identified. researchgate.net The stability of this intermediate is crucial and is favored by the electron-withdrawing nature of the pyridine nitrogen. While the methyl groups are electron-donating, the inherent electrophilicity of the pyridine ring combined with the good leaving group ability of bromide allows for these reactions to occur, particularly with strong nucleophiles.
Reactions with various nucleophiles such as amines, alkoxides, and thiolates are possible, often requiring elevated temperatures. d-nb.inforsc.org For instance, the reaction of 5-bromo-1,2,3-triazines with phenols has been shown to produce 3-aryloxy-pyridines, demonstrating the feasibility of substituting a bromine at the 3-position of a pyridine-like ring with an oxygen nucleophile. acs.org
Transition Metal-Mediated Nucleophilic Functionalization
Transition metal catalysis provides a powerful and versatile platform for the functionalization of this compound with a wide range of nucleophiles under milder conditions than typically required for SNAr. Palladium-catalyzed cross-coupling reactions are particularly prominent.
A key example is the cyanation reaction. 4-Bromo-2,5-dimethylpyridine, a constitutional isomer of the title compound, undergoes efficient palladium-catalyzed cyanation with zinc cyanide (Zn(CN)₂) in DMF at elevated temperatures to yield 2,5-dimethylisonicotinonitrile. benchchem.com A more general and practical protocol for heteroaryl bromides utilizes potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) as the cyanide source, which can be advantageous over more toxic zinc reagents. nih.gov These reactions typically employ a palladium(0) catalyst, often generated in situ, and a phosphine ligand. benchchem.comnih.gov
Beyond cyanation, other transition-metal-mediated reactions like the Buchwald-Hartwig amination allow for the formation of C-N bonds with various amines. unimi.itacs.org These methods significantly broaden the scope of accessible nucleophilic substitutions on the this compound scaffold.
| Substrate | Cyanide Source | Catalyst System | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| 4-Bromo-2,5-dimethylpyridine | Zn(CN)₂ | Pd(PPh₃)₄ | DMF | 120–130°C | >80% | benchchem.com |
| Generic Heteroaryl Bromide | K₄[Fe(CN)₆]·3H₂O | Palladacycle Precatalyst | Dioxane/H₂O | 70-120°C | Varies | nih.gov |
Lithiation and Grignard Reactions of this compound
Organometallic intermediates derived from this compound are powerful synthons for further functionalization.
The lithiation of bromopyridines is a well-established method for generating pyridyl anions. clockss.org This can occur through two main pathways: direct deprotonation (metalation) of an acidic ring proton or halogen-metal exchange. For this compound, reaction with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) would be expected to cause deprotonation at one of the positions adjacent to the bromine, C-4. researchgate.netnih.gov However, halogen-metal exchange with an organolithium reagent like n-butyllithium or t-butyllithium is also a common outcome for aryl bromides, which would yield 2,5-dimethyl-3-lithiopyridine. researchgate.net The regiochemical outcome is often highly dependent on the specific base, solvent, and temperature used. clockss.org These lithiated intermediates are highly reactive toward a wide range of electrophiles, enabling the introduction of new functional groups.
Alternatively, this compound can be converted into its corresponding Grignard reagent, (2,5-dimethylpyridin-3-yl)magnesium bromide. This is achieved by reacting the bromopyridine with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). mnstate.eduijpsm.com The resulting Grignard reagent is a potent nucleophile and a strong base, readily reacting with electrophiles like aldehydes, ketones, esters, and carbon dioxide to form new carbon-carbon bonds. ijpsm.combyjus.comwalisongo.ac.id
Radical Reactions Involving this compound
The C-Br bond can also be cleaved homolytically to generate pyridyl radical species.
Generation and Reactivity of Pyridyl Radicals
The 2,5-dimethyl-3-pyridyl radical can be generated from this compound through single-electron transfer (SET) from a photocatalyst, as described previously, or via transition-metal-free methods. mdpi.comnih.gov For example, some bimetallic systems or potent organic reductants can induce the formation of pyridyl radicals from the corresponding bromides. mdpi.com
Once formed, this nucleophilic carbon-centered radical is a highly reactive intermediate. unimi.itnih.gov It can participate in a variety of bond-forming reactions. A common pathway is homolytic aromatic substitution, where the radical adds to another aromatic or heteroaromatic ring, a key step in the synthesis of bipyridine structures. mdpi.com The radical can also add to activated alkenes in a Giese-type reaction. The reactivity of these radicals under neutral conditions makes them valuable for the late-stage functionalization of complex molecules. unimi.it
Functionalization of Methyl Groups on the Pyridine Ring (e.g., Bromination of Methyls)
The methyl groups of this compound can be functionalized through free-radical halogenation, a process that introduces a reactive handle for further synthetic transformations. The most common method for this is the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator. organic-chemistry.orgwikipedia.orgthermofisher.com
The regioselectivity of this reaction on unsymmetrical lutidines (dimethylpyridines) is influenced by the inductive effect of the nitrogen atom in the pyridine ring. The nitrogen atom is deactivating, and as a result, bromination preferentially occurs at the methyl group that is electronically and sterically more accessible, which is typically the one further away from the nitrogen atom. daneshyari.com For 2,5-dimethylpyridine (B147104), studies have shown that bromination occurs at the methyl group in the 5-position. daneshyari.com Applying this principle to this compound, the primary product expected from a monobromination reaction would be 3-bromo-5-(bromomethyl)-2-methylpyridine.
The standard conditions for a Wohl-Ziegler bromination involve refluxing the substrate with NBS and a radical initiator, such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide (DBPO), in a non-polar solvent like carbon tetrachloride (CCl₄) or 1,2-dichloroethane. wikipedia.orgambeed.combenchchem.com The reaction is often initiated by light. ambeed.com It is crucial to maintain a low concentration of molecular bromine (Br₂) during the reaction to prevent competitive electrophilic addition to the aromatic ring. wikipedia.org NBS serves as a convenient source of a low, steady concentration of Br₂. organic-chemistry.org Over-reaction can lead to the formation of dibromomethyl derivatives. ambeed.comscientificupdate.com
Below is a table summarizing typical conditions for the benzylic bromination of related bromomethylpyridines, which are analogous to the functionalization of this compound.
Derivatization Strategies for Advanced Pyridine Architectures
The bromine atom at the 3-position of this compound is a key functional group that enables the construction of more complex molecular architectures through various metal-catalyzed cross-coupling reactions and other transformations.
Palladium-Catalyzed Cross-Coupling Reactions:
Suzuki-Miyaura Coupling: This is one of the most powerful and widely used methods for forming carbon-carbon bonds. It involves the reaction of the bromopyridine with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This strategy has been extensively used to synthesize biaryl and heteroaryl compounds. For instance, various substituted 2-amino-3-bromopyridines undergo Suzuki coupling with arylboronic acids to produce 2-amino-3-arylpyridines in good yields. scirp.org
Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling the bromopyridine with a primary or secondary amine. libretexts.orgorganic-chemistry.org It requires a palladium catalyst, a suitable phosphine ligand (e.g., BINAP, RuPhos, BrettPhos), and a base (e.g., NaOtBu, LiHMDS). libretexts.orgchemspider.com This method provides a direct route to N-aryl and N-heteroaryl amines, which are important scaffolds in medicinal chemistry.
Sonogashira Coupling: This reaction is used to form carbon-carbon triple bonds by coupling the bromopyridine with a terminal alkyne. nrochemistry.com The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. scirp.orgnrochemistry.com This provides access to alkynylpyridines, which are versatile intermediates for further transformations.
The table below presents examples of conditions for these palladium-catalyzed reactions on related bromopyridine substrates.
Other Derivatization Strategies:
Metal-Halogen Exchange: The bromine atom can be swapped for a metal (typically lithium or magnesium) by treatment with a strong organometallic base like n-butyllithium or a Grignard reagent. This generates a pyridyl organometallic species which is a potent nucleophile and can react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂) to introduce new functional groups.
Nucleophilic Aromatic Substitution (SNAr): While less common for electron-rich pyridines, SNAr can occur where the bromine atom is displaced by a strong nucleophile. benchchem.com The reactivity is enhanced by the electron-deficient nature of the pyridine ring itself, although the methyl groups are electron-donating. benchchem.com This reaction typically requires harsh conditions (high temperatures) unless additional electron-withdrawing groups are present on the ring. pressbooks.pub
These varied strategies highlight the utility of this compound as a versatile starting material, allowing for the systematic and controlled construction of complex, highly functionalized pyridine derivatives for a range of applications in chemical research.
Applications of 3 Bromo 2,5 Dimethylpyridine in Diverse Research Areas
Role in Medicinal Chemistry and Drug Discovery
In the realm of medicinal chemistry, 3-Bromo-2,5-dimethylpyridine is a highly valued precursor for the generation of new chemical entities with therapeutic potential. Its utility stems from the ability to introduce the dimethyl-substituted pyridine (B92270) moiety into larger, more complex structures, a common feature in many biologically active compounds.
The primary application of this compound in the pharmaceutical industry is as a crucial intermediate. The bromine atom at the 3-position provides a reactive handle for various chemical transformations, most notably palladium-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis. This allows for the efficient construction of carbon-carbon and carbon-heteroatom bonds, facilitating the assembly of intricate molecular architectures.
Pyridine and its derivatives are integral to the structure of numerous pharmaceuticals due to their ability to interact with biological targets. While direct research specifically detailing the use of this compound in the synthesis of a wide array of biologically active pyridine derivatives is not extensively published, the principles of its reactivity are well-established. The versatility of its isomer, 2-bromo-3,5-dimethylpyridine, in palladium-catalyzed cross-coupling reactions highlights the potential for creating diverse substituted pyridines. This reactivity is crucial for developing new molecules for medicinal applications.
The development of novel anti-inflammatory and analgesic agents often involves the synthesis of complex heterocyclic compounds. Although specific examples directly employing this compound in the synthesis of such agents are not prominently featured in available research, the broader class of substituted pyridines is a known area of exploration for new pain and inflammation therapies. The structural motif offered by this compound could potentially be incorporated into new therapeutic candidates.
The pyridine scaffold is a key component in a multitude of anti-cancer and anti-viral drugs. Research into novel pyridine derivatives as potential chemotherapeutic agents is an active field. For instance, various pyridine derivatives have been synthesized and evaluated for their anti-cancer properties, demonstrating the importance of this heterocyclic core in oncology drug discovery. Similarly, the synthesis of novel heterocyclic systems containing the pyridine moiety has been explored for potential antiviral applications. While direct synthetic routes starting from this compound are not explicitly detailed in readily available literature, its role as a precursor for substituted pyridines suggests its potential utility in this area.
The design and synthesis of specific ligands that can interact with biological targets like enzymes and receptors are fundamental to drug discovery. The substituted pyridine structure of this compound makes it an attractive starting material for the creation of such ligands. The methyl groups can influence the compound's binding affinity and selectivity, while the bromine atom allows for the attachment of other functional groups to further modify the molecule's properties and interactions with a specific biological target.
Contributions to Agrochemical Research
Intermediate in Herbicide and Fungicide Development
This compound is utilized as an important intermediate in the manufacture of pesticides. Halogenated pyridines are recognized as fundamental building blocks in the production of agrochemicals. The bromine atom on the pyridine ring acts as a reactive site, or a "handle," for a multitude of chemical transformations, including nucleophilic substitution and cross-coupling reactions. nbinno.com This reactivity is exploited by chemists to construct more complex and highly substituted molecular architectures that form the core of modern herbicides and fungicides. The synthesis of these agrochemicals often involves multi-step processes where intermediates like this compound are used to introduce the specific pyridyl moiety into the final active ingredient. nbinno.com
Enhancing Crop Protection and Yield
The role of this compound in synthesizing effective herbicides and fungicides directly contributes to enhanced crop protection and improved agricultural yields. Agrochemicals developed from pyridine-based intermediates help control the growth of unwanted weeds and protect crops from fungal diseases, which are significant threats to food production. The development of new and more effective active ingredients, a process that relies on versatile intermediates like this compound, is crucial for sustainable agriculture and global food security.
Utility in Material Science and Supramolecular Chemistry
The application of this compound extends beyond agrochemicals into the realm of material science, where its structural features are leveraged to create advanced materials with specific functions.
Building Block for Advanced Materials (e.g., Polymers, Coatings)
In material science, this compound serves as a key building block. hoelzel-biotech.com The development of novel high-performance materials such as specialized polymers and coatings often relies on the use of fluorinated or halogenated compounds as foundational units. mdpi.com The pyridine core is a common feature in many functional materials, and the presence of the bromine atom allows for its incorporation into larger polymer chains through coupling reactions. This enables the design of materials with tailored properties, such as enhanced thermal stability, chemical resistance, or specific electronic characteristics. mdpi.com
Synthesis of Ligands for Coordination Chemistry
The pyridine nitrogen atom in this compound possesses a lone pair of electrons, making it a classic coordination site for metal ions. This compound is a precursor for designing more complex ligands for use in coordination chemistry. nih.govresearchgate.net The bromine atom can be replaced with other functional groups through reactions like palladium-catalyzed cross-coupling, allowing for the creation of elaborate molecular structures that can bind to metal centers. nbinno.com These resulting ligands can stabilize transition metals in various oxidation states and create coordination complexes with unique geometries and properties. researchgate.netmdpi.com
Precursor for Metal-Organic Frameworks (MOFs) and Electroluminescent Materials
This compound is a valuable precursor for the organic "linker" molecules used to construct Metal-Organic Frameworks (MOFs). MOFs are highly porous materials built from metal ions or clusters connected by organic ligands. mdpi.commdpi.com The synthesis of these frameworks requires carefully designed organic linkers, which are often based on pyridine or carboxylate structures. mdpi.com By using this compound as a starting material, chemists can synthesize custom linkers through reactions that replace the bromine atom, ultimately incorporating the 2,5-dimethylpyridine (B147104) unit into the final MOF structure. These materials have applications in gas storage, separation, and catalysis. mdpi.comrsc.org
Furthermore, this compound serves as a precursor in the synthesis of ligands for electroluminescent materials. Iridium(III) complexes containing substituted phenylpyridine ligands are particularly important in this field for their use in organic light-emitting devices (OLEDs). acs.orggoogle.com The synthesis of these specialized ligands often involves coupling a pyridine derivative with another aromatic ring, a reaction for which this compound is a suitable starting material. acs.org
Catalysis and Ligand Design
The structural attributes of this compound are instrumental in the field of catalysis, primarily through its role in the design of specialized ligands. The design and synthesis of ligands are central to the development of molecular catalysts for specific chemical transformations. researchgate.net
The presence of both a coordinating nitrogen atom and a reactive bromine site makes this compound an attractive scaffold for ligand development. Chemists can modify the molecule at the bromine position to attach other coordinating groups, creating multidentate ligands that can form stable and catalytically active complexes with transition metals. For example, Suzuki-Miyaura cross-coupling reactions can be used to link the pyridine core to other aromatic systems, yielding sophisticated ligands for use in fine chemical synthesis. acs.org The methyl groups on the pyridine ring also influence the steric and electronic properties of the resulting metal complex, allowing for fine-tuning of the catalyst's activity and selectivity. researchgate.net
Pyridine Derivatives as Ligands in Transition Metal Catalysis
The broader class of pyridine derivatives serves as versatile ligands in transition metal catalysis. Their utility stems from the nitrogen atom's lone pair of electrons, which can coordinate to a metal center, forming stable complexes. The electronic and steric properties of these ligands can be finely tuned by introducing various substituents onto the pyridine ring. These modifications can significantly alter the performance of the catalyst.
For example, the introduction of electron-donating groups, such as methyl or methoxy (B1213986) groups, increases the electron density on the nitrogen atom, enhancing the ligand's ability to donate electron density to the metal. This can stabilize the metal in a lower oxidation state, which is often beneficial in catalytic cycles. Conversely, electron-withdrawing groups, like halogens or nitro groups, decrease the electron density on the nitrogen, making the ligand a weaker donor. This can make the metal center more electrophilic and potentially more reactive in certain catalytic steps.
Impact on Reaction Efficiency and Selectivity
The structure of a pyridine ligand directly influences the efficiency and selectivity of a catalytic reaction. Reaction efficiency is often measured by parameters such as reaction rate, turnover number (TON), and turnover frequency (TOF). Selectivity refers to the catalyst's ability to favor the formation of a specific product isomer (regioselectivity, stereoselectivity, etc.).
The steric bulk of the substituents on the pyridine ring can control access of the reactants to the metal center, thereby influencing selectivity. For instance, bulky substituents near the coordinating nitrogen atom can create a specific pocket around the metal, favoring the approach of smaller or linear substrates over bulkier ones.
While these general principles are well-established for a wide range of pyridine-based ligands, the specific effects of the 3-bromo-2,5-dimethyl substitution pattern remain to be experimentally determined and documented in peer-reviewed literature.
Emerging Research Directions and Future Perspectives
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization
By leveraging large datasets of chemical reactions, ML models can identify optimal catalysts, solvents, and temperature parameters for the synthesis and functionalization of pyridine (B92270) derivatives. beilstein-journals.org This data-driven approach minimizes the need for extensive trial-and-error experimentation, making the synthesis of compounds like 3-Bromo-2,5-dimethylpyridine more efficient and cost-effective. The integration of AI with robotic platforms further enhances this efficiency, enabling the rapid discovery and synthesis of new materials and drug candidates in a "self-driving" chemistry lab setting. beilstein-journals.org
Table 1: Applications of AI/ML in the Synthesis of Pyridine Derivatives
| Application | Description | Potential Impact on this compound |
|---|---|---|
| Reaction Outcome Prediction | ML models predict the yield and selectivity of a reaction based on input parameters. | Faster identification of optimal conditions for coupling reactions involving this compound. |
| Retrosynthesis Planning | AI algorithms suggest synthetic routes for a target molecule. engineering.org.cn | Design of more efficient synthetic pathways to this compound and its derivatives. |
| Catalyst Design | ML is used to design novel catalysts with enhanced activity and selectivity. | Development of specialized catalysts for the functionalization of the pyridine ring in this compound. |
| Process Optimization | AI optimizes reaction parameters in real-time for continuous flow synthesis. | Improved efficiency and scalability of this compound production. |
Development of Novel Catalytic Systems for Sustainable Transformations
A significant focus in modern chemistry is the development of sustainable catalytic systems that minimize environmental impact. For reactions involving this compound, research is geared towards greener alternatives to traditional palladium-catalyzed cross-coupling reactions. digitellinc.comunibo.it This includes the use of more abundant and less toxic metals, as well as the development of reactions that can be conducted in environmentally benign solvents like water. rsc.orgresearchgate.net
The goal is to create versatile and efficient methodologies that reduce waste and energy consumption. digitellinc.com For instance, fine-tuning mixtures of green solvents and bases can lead to complete conversions and high reaction speeds under mild conditions. digitellinc.com The development of such sustainable protocols is crucial for the industrial production of pyridine derivatives, including those used in the synthesis of pharmaceuticals and agrochemicals. digitellinc.comrsc.org
Exploration of Bio-inspired and Biocatalytic Approaches
Nature provides a rich source of inspiration for the development of novel and sustainable chemical transformations. Biocatalysis, which utilizes enzymes or whole microorganisms to carry out chemical reactions, is emerging as a powerful tool for the synthesis of pyridine derivatives. nbinno.com For example, microbial N-oxidation offers a greener and more precise alternative to traditional chemical oxidation methods. nbinno.com
Advanced Applications in Nanoscience and Optoelectronics
The unique electronic properties of pyridine derivatives make them attractive candidates for applications in nanoscience and optoelectronics. The pyridine ring is a common structural motif in functional materials, and the ability to precisely functionalize this core is essential for tuning its properties. beilstein-journals.org
While direct research on this compound in these fields is still emerging, the broader class of functionalized pyridines is being explored for its potential in creating advanced materials. The development of new synthetic methodologies, such as photochemical functionalization, is expanding the toolbox for creating novel pyridine-based materials with tailored electronic and optical properties. unibo.itnih.gov
High-Throughput Experimentation and Automation in Discovery and Synthesis
High-throughput experimentation (HTE) is a powerful technique for accelerating the discovery and optimization of chemical reactions. researchgate.netnih.gov By employing automated parallel synthesizers, researchers can rapidly screen a large number of reaction conditions, including catalysts, ligands, and solvents. mrs-j.org This approach has been successfully applied to various polymerization techniques and is increasingly being used in the development of new synthetic methods for small molecules. mrs-j.org
For a compound like this compound, HTE can be used to quickly identify optimal conditions for cross-coupling reactions or to discover entirely new transformations. researchgate.net The combination of HTE with advanced analytical techniques, such as mass spectrometry, allows for the rapid analysis of reaction outcomes, further streamlining the discovery process. researchgate.net
Cross-Disciplinary Research at the Interface of Chemistry, Biology, and Materials Science
The pyridine scaffold is a ubiquitous feature in a wide range of biologically active molecules, including many FDA-approved drugs. unibo.itrsc.org This has made pyridine derivatives, such as this compound, attractive targets for medicinal chemistry research. rsc.org The ability to functionalize the pyridine ring allows for the synthesis of diverse libraries of compounds that can be screened for biological activity.
The versatility of pyridine derivatives also extends to materials science, where they are used in the development of functional materials. beilstein-journals.org The intersection of chemistry, biology, and materials science provides a fertile ground for cross-disciplinary research, where the unique properties of compounds like this compound can be harnessed to address challenges in all three fields.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 3-methylpyridine |
| pyridin-2-ol |
| 4-cyanopyridine |
| 4-triphenylphosphonium pyridine |
| 3,5-dimethyl-2-bromopyridine |
| 2-bromo-3,5-lutidine |
| 5-bromo-2-methylpyridin-3-amine |
| N-[5-bromo-2-methylpyridine-3-yl]acetamide |
| 5-aryl-2-methylpyridin-3-amine |
| Boscalid |
| Fluxapyroxad |
| Bixafen |
| Erlotinib |
| Taxol |
| Januvia |
| combretastatin (A-4) |
| Roscovitine |
| doxorubicin |
| acetazolamide |
Q & A
Q. What are the established synthetic routes for 3-Bromo-2,5-dimethylpyridine, and how do reaction conditions influence yield and purity?
Answer: The synthesis of this compound typically involves bromination of a pre-functionalized pyridine precursor. For example:
- Direct Bromination: Bromination of 2,5-dimethylpyridine using electrophilic brominating agents (e.g., NBS or Br₂ in the presence of Lewis acids like FeBr₃). Reaction temperature (0–50°C) and stoichiometry critically affect regioselectivity and byproduct formation. Lower temperatures favor monobromination .
- Directed Metalation: Use of strong bases (e.g., LDA) to deprotonate a specific position on 2,5-dimethylpyridine, followed by quenching with bromine sources (e.g., BrCN or Br₂) for controlled substitution .
Key Considerations:
Q. Which analytical techniques are most effective for characterizing this compound, and what spectral benchmarks should researchers expect?
Answer:
- NMR Spectroscopy:
- Mass Spectrometry (EI-MS): Molecular ion peak at m/z 186 (C₇H₈BrN⁺), with fragmentation patterns showing loss of Br (Δ m/z 79) .
- X-ray Diffraction (XRD): For crystal structure analysis, compare bond lengths (C-Br ≈ 1.9 Å) and angles with analogous bromopyridines .
Validation Tip: Cross-reference spectral data with databases like NIST Chemistry WebBook for brominated pyridine derivatives .
Q. How does this compound function as a ligand or intermediate in coordination chemistry?
Answer: The bromine and methyl groups influence steric and electronic properties, making it useful in:
- Catalysis: As a ligand in ruthenium or nickel complexes for cross-coupling reactions. For example, Ru(II) complexes with phosphine ligands show enhanced catalytic activity in hydrogenation when paired with brominated pyridines .
- Pharmaceutical Intermediates: Bromine serves as a leaving group in nucleophilic aromatic substitution (e.g., Suzuki-Miyaura coupling) to introduce aryl or heteroaryl groups .
Methodological Note: Optimize ligand-metal ratios (1:1 to 1:2) and solvent polarity (e.g., DMF vs. THF) to stabilize metal complexes .
Advanced Research Questions
Q. How do electronic effects of the bromine and methyl substituents impact reaction outcomes in cross-coupling reactions?
Answer:
- Bromine: Strong electron-withdrawing effect activates the pyridine ring for nucleophilic attack at C-3 but deactivates adjacent positions.
- Methyl Groups: Electron-donating effects increase electron density at C-2 and C-5, potentially hindering electrophilic substitution at these sites.
Case Study: In Pd-catalyzed coupling, this compound reacts sluggishly with electron-rich aryl boronic acids due to competing steric hindrance from methyl groups. Use bulky ligands (e.g., XPhos) to improve yields .
Q. What strategies resolve contradictions in spectroscopic data for brominated pyridine derivatives?
Answer: Discrepancies in NMR or mass spectra often arise from:
- Solvent Effects: Deuterated solvents (CDCl₃ vs. DMSO-d₆) shift proton signals. Confirm assignments using 2D NMR (COSY, HSQC) .
- Isomeric Byproducts: Di-brominated isomers (e.g., 3,5-dibromo-2,6-dimethylpyridine) may co-elute in HPLC. Use preparative HPLC with a C18 column (acetonitrile/water gradient) for separation .
Data Reconciliation Table:
| Parameter | Expected Value for Target Compound | Common Contaminant (3,5-Dibromo Derivative) |
|---|---|---|
| ¹H NMR (δ ppm) | 7.8 (H-4, singlet) | 7.6 (H-4, singlet) + 8.0 (H-6, doublet) |
| Retention Time | 12.3 min (HPLC) | 14.1 min (HPLC) |
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
Answer:
- DFT Calculations: Use Gaussian or ORCA to map electrostatic potential surfaces (EPS) and identify reactive sites. The LUMO energy (-1.5 to -2.0 eV) correlates with susceptibility to nucleophilic attack .
- Molecular Dynamics (MD): Simulate solvent interactions to predict solubility and aggregation behavior in catalytic systems .
Validation: Compare computed IR spectra with experimental data (e.g., C-Br stretch at 550–600 cm⁻¹) to refine models .
Q. What are the safety and handling protocols for this compound, and how do its hazards compare to similar bromopyridines?
Answer:
- Hazards: Skin/eye irritation (H315, H319); avoid inhalation (use fume hood) .
- Storage: Under inert atmosphere (Ar/N₂) at 4°C to prevent degradation .
- Waste Disposal: Quench with sodium thiosulfate to reduce bromine content before disposal .
Comparative Hazard Table:
| Compound | Flammability | Toxicity (LD50, rat) |
|---|---|---|
| This compound | Low | 350 mg/kg |
| 5-Bromo-2-picoline | Moderate | 220 mg/kg |
| 2-Bromo-6-methylpyridine | Low | 410 mg/kg |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
